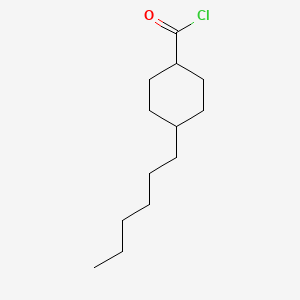![molecular formula C24H27N7O5 B14460773 diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate CAS No. 72469-06-8](/img/structure/B14460773.png)
diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate is a complex organic compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pteridine ring system, an ethylene bridge, and a benzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the ethylene bridge: This step involves the use of ethylene derivatives, such as ethylene dibromide, under conditions that promote the formation of the double bond.
Attachment of the benzoyl group: This is usually done through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final esterification: The compound is esterified using diethyl oxalate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Applications De Recherche Scientifique
Diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Industry: The compound can be used in the production of dyes and pigments due to its unique structural properties.
Mécanisme D'action
The mechanism by which diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate exerts its effects involves its interaction with specific molecular targets. The compound is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pralatrexate: A similar antifolate compound with a slightly different structure.
Methotrexate: Another well-known antifolate used in cancer therapy.
Pemetrexed: A multi-targeted antifolate with applications in chemotherapy.
Uniqueness
Diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit DHFR makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
72469-06-8 |
|---|---|
Formule moléculaire |
C24H27N7O5 |
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C24H27N7O5/c1-3-35-18(32)12-11-17(23(34)36-4-2)29-22(33)15-8-5-14(6-9-15)7-10-16-13-27-21-19(28-16)20(25)30-24(26)31-21/h5-10,13,17H,3-4,11-12H2,1-2H3,(H,29,33)(H4,25,26,27,30,31)/b10-7+ |
Clé InChI |
XEUPZCBKMDNZAG-JXMROGBWSA-N |
SMILES isomérique |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)/C=C/C2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)C=CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
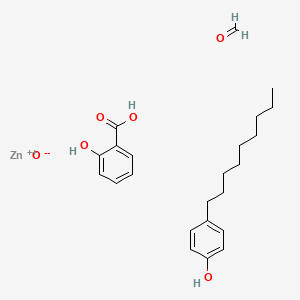
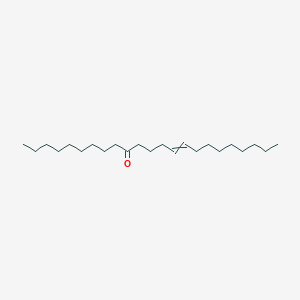
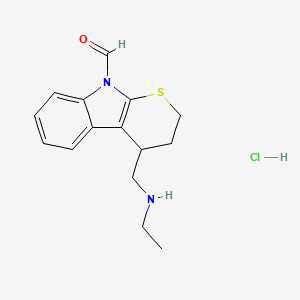
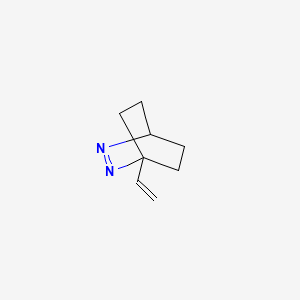
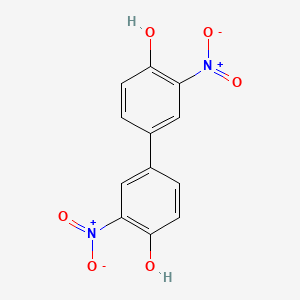
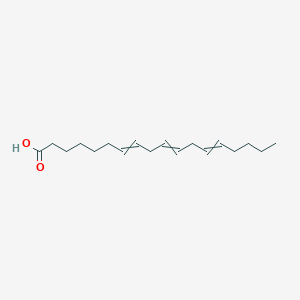

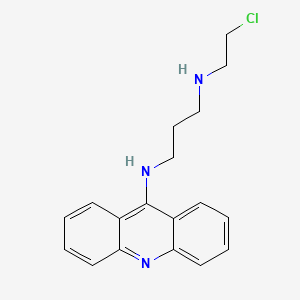
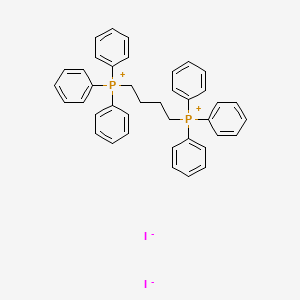
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
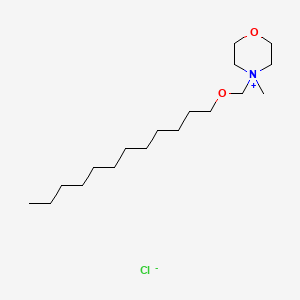
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
